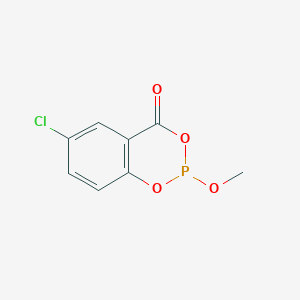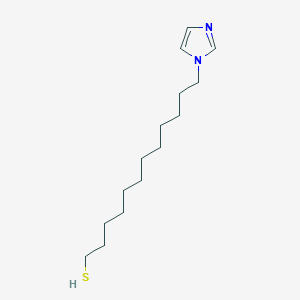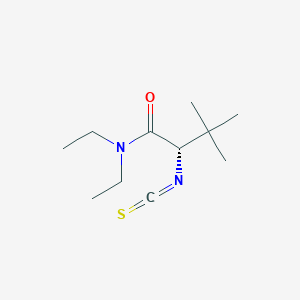
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide is an organic compound with a complex structure. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxy and dimethylpropanamide group. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxyaniline with 3-hydroxy-2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-methoxyphenoxy)acetic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
922162-58-1 |
|---|---|
Molekularformel |
C12H16ClNO3 |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
N-(4-chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,7-15)11(16)14-9-5-4-8(13)6-10(9)17-3/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
YVMFJUAJGGAUHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C(=O)NC1=C(C=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)




![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
